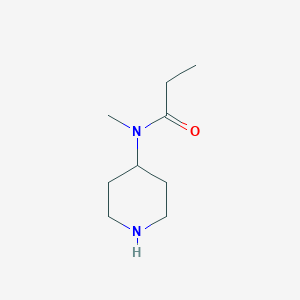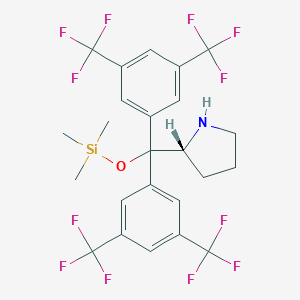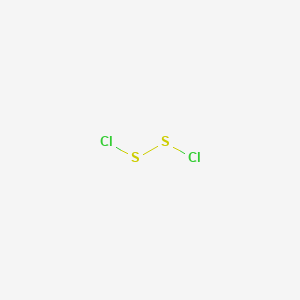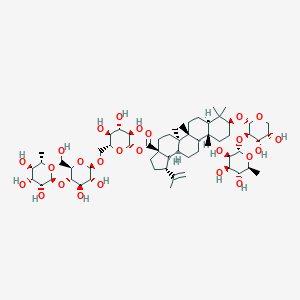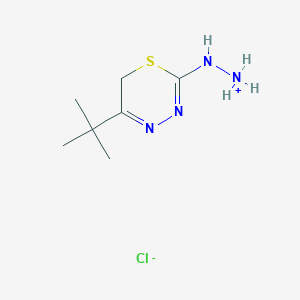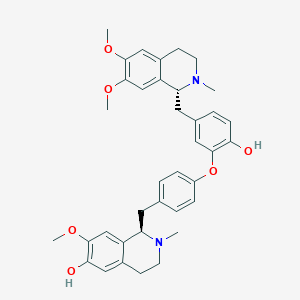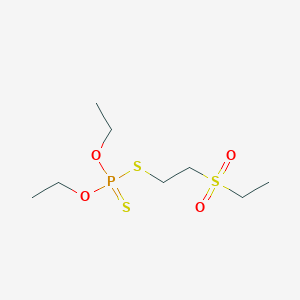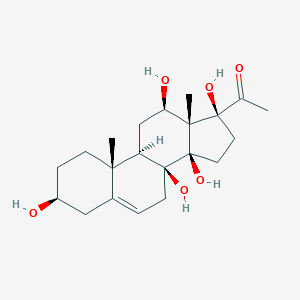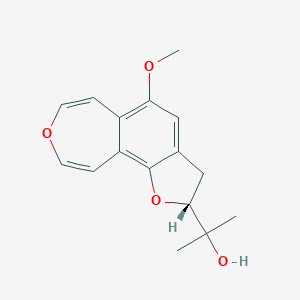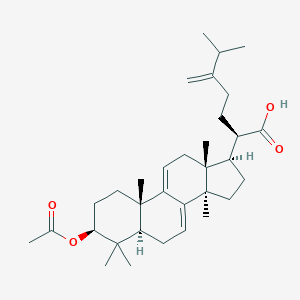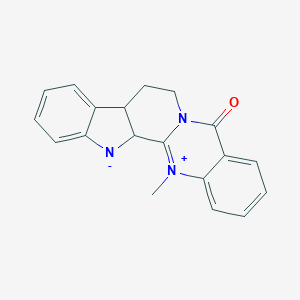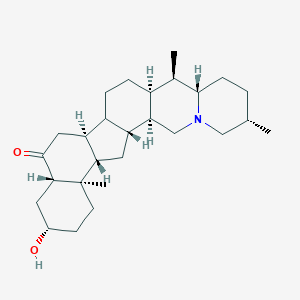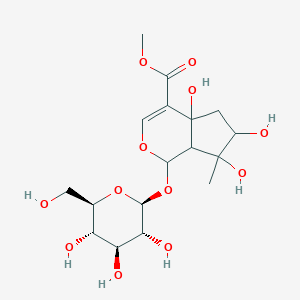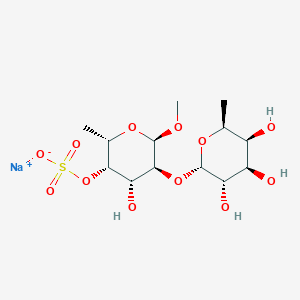
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate (MFFS) is a complex carbohydrate molecule that has attracted the attention of the scientific community due to its unique biochemical and physiological properties. MFFS is a sulfated fucosylated glycan that is found in various biological systems, including the extracellular matrix, cell surfaces, and secretions. This molecule has been shown to play a critical role in several biological processes, including cell adhesion, cell signaling, and immune response.
作用機序
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate exerts its biological effects through various mechanisms, including binding to specific receptors on cell surfaces, modulating the activity of enzymes and signaling pathways, and regulating the expression of genes. Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to interact with various proteins, including selectins, integrins, and growth factors, which are involved in cell adhesion, migration, and proliferation.
生化学的および生理学的効果
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to have various biochemical and physiological effects, including modulating the activity of enzymes and signaling pathways, regulating gene expression, and modulating the immune response. Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to be involved in several biological processes, including cell adhesion, migration, and proliferation, immune response, and cancer progression.
実験室実験の利点と制限
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate is a complex molecule that can be challenging to synthesize and purify, which can limit its use in laboratory experiments. However, Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has several advantages, including its ability to modulate the activity of enzymes and signaling pathways, regulate gene expression, and modulate the immune response. These properties make Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate a valuable tool for studying various biological processes and developing new therapies for diseases such as cancer and autoimmune disorders.
将来の方向性
There are several future directions for research on Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate, including investigating its role in tissue development and regeneration, exploring its potential as a therapeutic target for cancer and autoimmune disorders, and developing new methods for synthesizing and purifying Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate. Additionally, future research could focus on elucidating the molecular mechanisms underlying the biological effects of Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate and identifying new receptors and signaling pathways that interact with Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate.
Conclusion:
In conclusion, Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate is a complex carbohydrate molecule that has several unique biochemical and physiological properties. Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been extensively studied in various scientific fields, including glycobiology, immunology, and cancer research. Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate exerts its biological effects through various mechanisms, including binding to specific receptors on cell surfaces, modulating the activity of enzymes and signaling pathways, and regulating the expression of genes. Despite the challenges associated with synthesizing and purifying Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate, this molecule has several advantages that make it a valuable tool for studying various biological processes and developing new therapies for diseases such as cancer and autoimmune disorders.
合成法
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One of the most common chemical synthesis methods involves the use of fucose and sulfate donors, which are coupled together to form Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate. Enzymatic synthesis methods involve the use of fucosyltransferases and sulfotransferases to catalyze the formation of Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate from precursor molecules.
科学的研究の応用
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been extensively studied in various scientific fields, including glycobiology, immunology, and cancer research. In glycobiology, Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to play a critical role in cell adhesion and migration, which are essential processes in tissue development and regeneration. In immunology, Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages. In cancer research, Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to be involved in tumor cell invasion and metastasis.
特性
CAS番号 |
131511-45-0 |
|---|---|
製品名 |
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate |
分子式 |
C13H24NaO12S |
分子量 |
426.37 g/mol |
IUPAC名 |
sodium;[(2S,3S,4S,5S,6R)-4-hydroxy-6-methoxy-2-methyl-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C13H24O12S.Na/c1-4-6(14)7(15)8(16)12(22-4)24-11-9(17)10(25-26(18,19)20)5(2)23-13(11)21-3;/h4-17H,1-3H3,(H,18,19,20);/q;+1/p-1/t4-,5-,6+,7+,8-,9+,10+,11-,12-,13+;/m0./s1 |
InChIキー |
XYBKNXNYIFYNLY-LOUHMKPMSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2OC)C)OS(=O)(=O)[O-])O)O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)C)OS(=O)(=O)[O-])O)O)O)O.[Na+] |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)C)OS(=O)(=O)[O-])O)O)O)O.[Na+] |
同義語 |
methyl-2-O-alpha-L-fluoropyranosyl-alpha-L-fucopyranoside 4-sulfate methyl-2-O-fucopyranosylfucopyranoside 4-sulfate MFPFP-4S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



